

Pimicotinib hydrochloride combination therapy toxicity profile

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Compound of Interest

Compound Name: Pimicotinib hydrochloride

Cat. No.: B15580091

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Pimicotinib Hydrochloride Technical Support Center

Welcome to the **Pimicotinib Hydrochloride** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the toxicity profile of Pimicotinib (also known as ABSK021).

Disclaimer: The information provided herein is based on publicly available clinical trial data for Pimicotinib as a monotherapy. Currently, there is a lack of comprehensive public data on the toxicity profile of Pimicotinib in combination with other therapeutic agents. The information is for research purposes only and should not be considered medical advice.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Pimicotinib?

A1: Pimicotinib is an orally available, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] By blocking the CSF-1R signaling pathway, Pimicotinib aims to modulate the function of macrophages, which are implicated in the pathology of various diseases, including Tenosynovial Giant Cell Tumor (TGCT).[1]

Q2: What are the most frequently reported adverse events associated with Pimicotinib monotherapy?

A2: Based on clinical trial data, the most common treatment-related adverse events (TRAEs) are serum enzyme elevations. These include increases in creatine phosphokinase (CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[2][3] Other commonly reported adverse effects include pruritus (itching), facial edema, rash, periorbital edema, fatigue, nausea, and headache. For a detailed breakdown of frequencies, please refer to the data tables below.

Q3: Have there been any dose reductions or treatment discontinuations due to adverse events in clinical trials?

A3: Yes. In the Phase III MANEUVER study, treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7.9% of patients receiving Pimicotinib. TEAEs leading to treatment discontinuation were reported in 1.6% of patients in the same study.[4][5]

Q4: Is there any information on the toxicity of Pimicotinib in combination with other drugs?

A4: Currently, there is limited publicly available information regarding the specific toxicity profile of Pimicotinib when used in combination with other therapies. While it is being investigated in combination with other cancer treatments for conditions like advanced pancreatic cancer, detailed safety data from these combination studies are not yet available.[6] The conclusions from a Phase 1 study of Pimicotinib in advanced solid tumors supported its further evaluation in combination therapies due to a tolerable safety profile as a monotherapy.[2][3]

Troubleshooting Guide for Experimental Queries

Issue: Unexpectedly high serum enzyme levels (CPK, AST, LDH) are observed in our preclinical models treated with Pimicotinib.

Possible Explanation: This is a known and frequently reported on-target effect of Pimicotinib, as observed in clinical trials.[2][3] The inhibition of CSF-1R can impact macrophage function, which may lead to transient and manageable elevations in these enzymes. In clinical studies, these elevations were generally asymptomatic and reversible upon dose interruption.[7]

Recommended Action:

- **Monitor Levels:** Continue to monitor the enzyme levels closely.
- **Dose Modification:** Consider a dose-reduction experiment to assess the dose-dependency of this effect.
- **Histopathological Analysis:** Conduct histopathological analysis of relevant tissues (e.g., muscle, liver) to rule out any underlying cellular damage.

Issue: Dermatological toxicities (rash, pruritus) are observed in animal models.

Possible Explanation: Rash and pruritus are among the most common treatment-emergent adverse events reported in patients receiving Pimicotinib.^[7]

Recommended Action:

- **Symptomatic Treatment:** In a clinical setting, these are typically managed with supportive care. In preclinical models, ensure the welfare of the animals and consult with a veterinarian for appropriate management.
- **Dose Evaluation:** Assess if the severity of the dermatological toxicities correlates with the administered dose.

Data Presentation: Toxicity Profile of Pimicotinib Monotherapy

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from the Phase 1b Study in TGCT Patients

Adverse Event	Frequency (≥20% of patients)
LDH Increase	75.5%
CPK Increase	67.3%
α-HBDH Increase	63.3%
AST Increase	42.9%
Amylase Increase	26.5%
ALT Increase	24.5%
Pruritus	20.4%
Rash	20.4%
Data from the Phase 1b study (NCT04192344) as of December 31, 2022.[7]	

Table 2: Grade ≥3 Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study in Advanced Solid Tumors

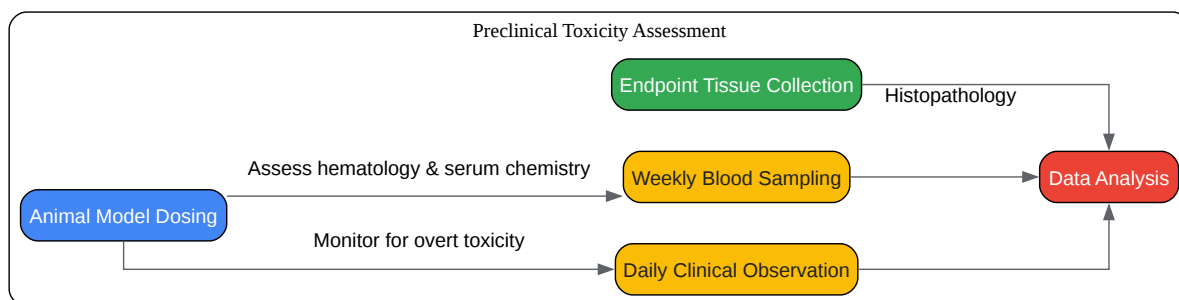
Adverse Event	Frequency
CPK Increase	14.9%
This was the only Grade ≥3 TRAE reported in ≥10% of patients.[2][3]	

Table 3: Serious Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study in Advanced Solid Tumors

Adverse Event	Frequency
Ascites	4.1% (3 patients)
Blood Bilirubin Increase	
Vaginal Hemorrhage	
Data from the Phase 1 study (NCT04192344) as of December 31, 2022.[2]	

Experimental Protocols & Signaling Pathways

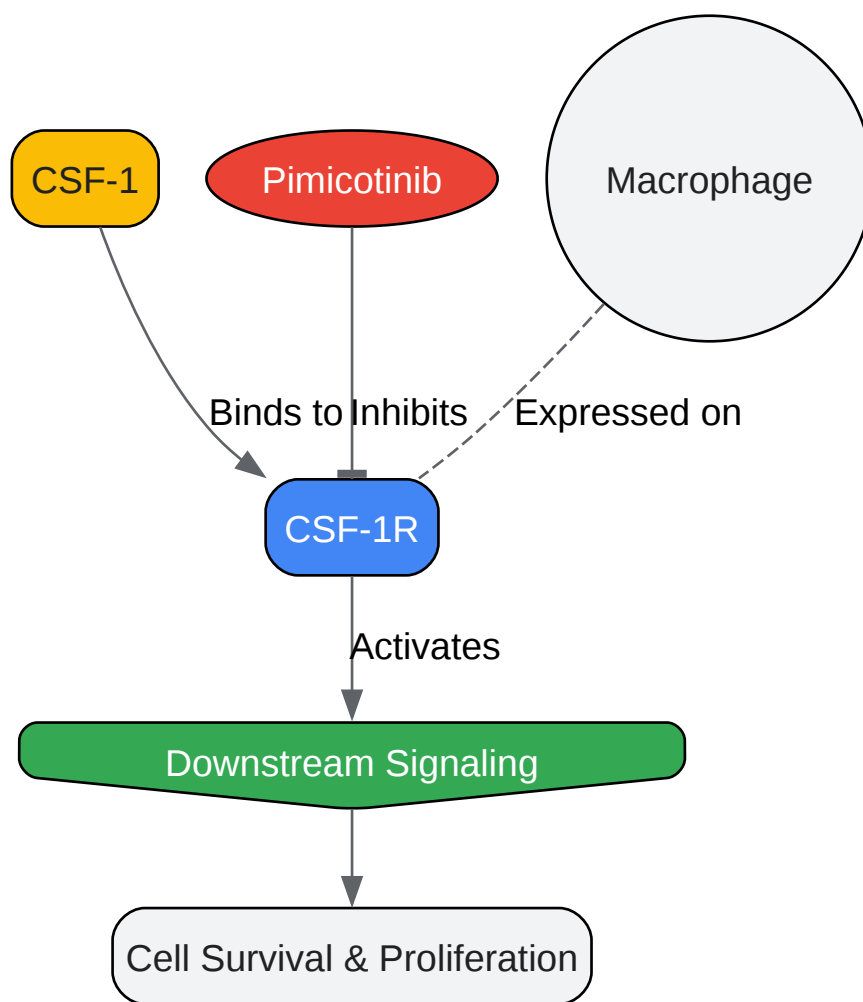
Experimental Workflow: Monitoring Toxicity in Preclinical Studies



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Caption: Preclinical workflow for monitoring Pimicotinib toxicity.

Signaling Pathway: Pimicotinib Mechanism of Action



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Caption: Pimicotinib inhibits CSF-1R signaling in macrophages.

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